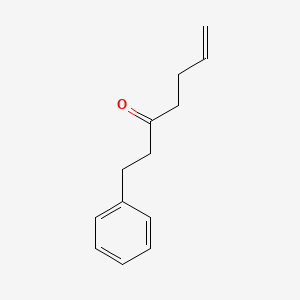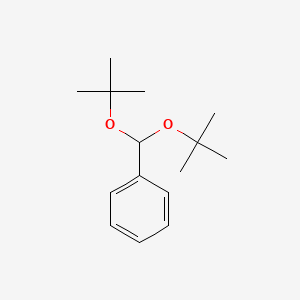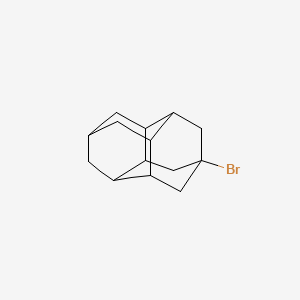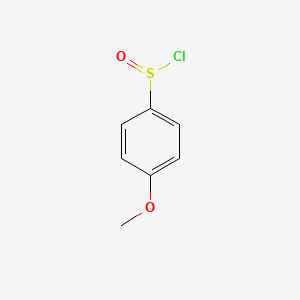
Benzenesulfinyl chloride, 4-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Benzenesulfinyl chloride, 4-methoxy-, can be synthesized through several methods:
Phosphorus Pentachloride Method: This involves the reaction of phosphorus pentachloride with benzenesulfonic acid or its salts.
Phosphorus Oxychloride Method: This method uses phosphorus oxychloride to react with the salts of benzenesulfonic acid.
Chlorosulfonic Acid Method: In this method, chlorosulfonic acid reacts with benzene or sodium benzenesulfonate.
Sulfuryl Chloride Method: This involves the reaction of sulfuryl chloride with benzene in the presence of anhydrous aluminum chloride.
Chemical Reactions Analysis
Benzenesulfinyl chloride, 4-methoxy-, undergoes various chemical reactions:
Substitution Reactions: It can participate in electrophilic substitution reactions due to the electron-donating effect of the methoxy group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: In the presence of water, benzenesulfinyl chloride, 4-methoxy-, can hydrolyze to form 4-methoxybenzenesulfonic acid.
Scientific Research Applications
Benzenesulfinyl chloride, 4-methoxy-, has several applications in scientific research:
Mechanism of Action
The mechanism of action of benzenesulfinyl chloride, 4-methoxy-, involves its reactivity towards nucleophiles due to the presence of the sulfonyl chloride group. This group can undergo nucleophilic substitution reactions, leading to the formation of various products . The methoxy group enhances the reactivity of the benzene ring towards electrophilic substitution by donating electron density through resonance and inductive effects .
Comparison with Similar Compounds
Benzenesulfinyl chloride, 4-methoxy-, can be compared with other similar compounds such as:
Benzenesulfonyl chloride: Lacks the methoxy group, making it less reactive towards electrophilic substitution.
4-Fluoro-3-methoxybenzenesulfonyl chloride: Contains a fluorine atom, which affects its reactivity and properties.
p-Anisylsulfonyl chloride: Another name for benzenesulfinyl chloride, 4-methoxy-, highlighting its structural similarity.
Benzenesulfinyl chloride, 4-methoxy-, stands out due to the presence of the methoxy group, which significantly influences its chemical behavior and applications.
Properties
CAS No. |
31401-23-7 |
|---|---|
Molecular Formula |
C7H7ClO2S |
Molecular Weight |
190.65 g/mol |
IUPAC Name |
4-methoxybenzenesulfinyl chloride |
InChI |
InChI=1S/C7H7ClO2S/c1-10-6-2-4-7(5-3-6)11(8)9/h2-5H,1H3 |
InChI Key |
SBNLNEFIIWJDLJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(Butylsulfanyl)methylidene]cyclohexan-1-one](/img/structure/B14682883.png)
![5-(Pent-3-en-2-ylidene)bicyclo[2.2.1]hept-2-ene](/img/structure/B14682886.png)
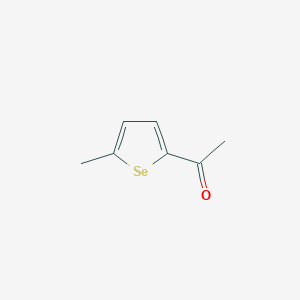
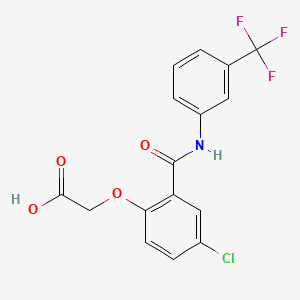
![Phenol, 4-[[(3-methoxyphenyl)imino]methyl]-](/img/structure/B14682903.png)

![[Dichloro(phenyl)methyl]sulfinylmethylbenzene](/img/structure/B14682909.png)
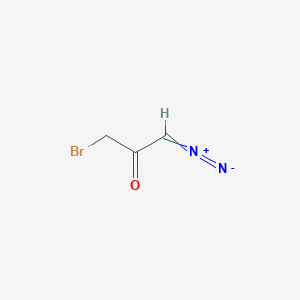
propanedioate](/img/structure/B14682914.png)
